molecular formula C19H21N5O2 B2784287 N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-09-5

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2784287
CAS RN: 483993-09-5
M. Wt: 351.41
InChI Key: SUBSPKNIVZERNA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as EMA-401, is a novel drug that has been developed for the treatment of chronic pain. It is a small molecule that acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has shown promising results in preclinical studies.

Scientific Research Applications

Antisecretory Activity

  • N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety have been explored for their antisecretory activity against histamine-induced gastric acid secretion in rats. N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1 H-tetrazol-5-ylthio)butanamide, a related compound, demonstrated potent activity, suggesting potential applications in gastric acid-related disorders (Ueda et al., 1991).

Antioxidant and Anticancer Activity

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities. Compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibited approximately 1.4 times higher antioxidant activity than ascorbic acid. These compounds were more cytotoxic against the U-87 glioblastoma cell line than the MDA-MB-231 cell line, indicating potential applications in cancer treatment (Tumosienė et al., 2020).

Antimicrobial and Antioxidant Studies

  • Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and screened for antimicrobial and antioxidant activities. Some showed remarkable antibacterial and antifungal properties, along with profound antioxidant potential. These findings indicate possible applications in antimicrobial and antioxidant therapies (Raghavendra et al., 2016).

Preclinical Toxicity Evaluation

  • Tepoxalin, a compound structurally similar and relevant to the class of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, was evaluated for toxicity. This dual inhibitor of cyclooxygenase and 5-lipoxygenase exhibited toxicity at higher dosages, indicating the importance of dosage control in the development of related pharmaceuticals (Knight et al., 1996).

Antimitotic Agents

  • Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with similarities to N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, have been studied for their antimitotic properties. The S- and R-isomers exhibited varied biological activities, suggesting potential use in treatments involving cell division control (Temple & Rener, 1992).

Drug Metabolism Studies

  • The compound LY451395, which shares structural similarities, was studied for its metabolism using Actinoplanes missouriensis. This study demonstrates the role of microbial-based systems in producing mammalian metabolites for drug studies, which is crucial for understanding the metabolism of related compounds (Zmijewski et al., 2006).

properties

IUPAC Name

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-14-6-4-5-7-17(14)20-19(25)16(18-21-23-24-22-18)12-13-8-10-15(26-2)11-9-13/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSPKNIVZERNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide

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